N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring two key substituents:
- Substituent A: A 2-(dimethylamino)ethyl group, which enhances solubility and basicity due to the tertiary amine.
- Substituent B: A [3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl group, incorporating a fluorinated aromatic sulfonyl moiety and a six-membered oxazinan ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O5S/c1-21(2)10-8-19-16(23)17(24)20-12-15-22(9-3-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCECLPOUGDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the oxazinan ring using reagents such as fluorobenzenesulfonyl chloride.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
The dimethylaminoethyl group may improve bioavailability by enhancing solubility and membrane permeability .
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs from the evidence:
Pharmacological Implications
- Target Compound: The dimethylaminoethyl group likely improves solubility and bioavailability compared to analogs with bulkier substituents (e.g., indol-3-yl ethyl in ). The absence of aromatic groups (e.g., methoxyphenyl in ) may reduce off-target interactions.
- Molecular Weight : The target compound’s lower molecular weight (401.45 vs. >479 g/mol in others) suggests superior pharmacokinetic properties, including easier diffusion across biological membranes .
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, commonly referred to by its chemical name, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and the biological implications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 402.4 g/mol. The presence of a dimethylamino group and a fluorobenzenesulfonyl moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃FN₄O₅S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 874805-36-4 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxazinan ring followed by the introduction of the sulfonyl group. The detailed synthetic pathway can be complex and may vary based on specific laboratory conditions.
Anticancer Properties
Recent studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's sulfonamide moiety is known to interact with carbonic anhydrase enzymes, which play crucial roles in various physiological processes including respiration and acid-base balance. Inhibitors of these enzymes are being explored for therapeutic applications in conditions like glaucoma and epilepsy.
Antimicrobial Activity
Research has suggested that compounds with similar structures possess antimicrobial properties. The presence of a fluorine atom in the structure may enhance lipophilicity and membrane permeability, potentially increasing the compound's effectiveness against bacterial strains.
Case Studies
- Antitumor Activity : A study evaluated a related sulfonamide compound in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a dose-dependent inhibition of cell viability, suggesting that modifications to the sulfonamide structure could enhance efficacy.
- Enzyme Interaction : Another investigation focused on the interaction of related compounds with carbonic anhydrase II. The binding affinities were measured using fluorescence resonance energy transfer (FRET), revealing promising inhibitory constants in the low nanomolar range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
